molecular formula C10H11ClF3N3 B1476677 4-Chloro-2-methyl-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine CAS No. 2021321-07-1

4-Chloro-2-methyl-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine

Cat. No.: B1476677
CAS No.: 2021321-07-1
M. Wt: 265.66 g/mol
InChI Key: GPYVBECPPGMQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-methyl-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine is a specialized chloropyrimidine derivative designed for advanced pharmaceutical and medicinal chemistry research. Pyrimidine is a privileged scaffold in drug discovery due to its prevalence in biologically essential molecules like nucleic acids and vitamins . This compound is particularly valuable as a multifunctional synthetic intermediate. The reactive chlorine atom at the 4-position allows for efficient nucleophilic aromatic substitution, enabling researchers to introduce diverse amine or other functional groups to create targeted libraries of novel molecules . Concurrently, the 2-methyl group can influence the electronic properties and metabolic stability of the resulting compounds, while the 6-position 3-(trifluoromethyl)pyrrolidine substituent contributes significant steric and electronic effects. The trifluoromethyl group is a key motif in modern agrochemical and pharmaceutical agents, known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity . This unique combination of features makes this chemical a versatile building block for constructing potential bioactive agents. Its primary research applications include serving as a key precursor in the synthesis of small molecules for screening against various therapeutic targets, such as anticancer, antimicrobial, and anti-inflammatory agents, given the established biological activities of pyrimidine-based structures . Furthermore, it can be utilized in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to generate more complex bi-aryl systems for exploration in material science or as pharmacophores . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-chloro-2-methyl-6-[3-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N3/c1-6-15-8(11)4-9(16-6)17-3-2-7(5-17)10(12,13)14/h4,7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYVBECPPGMQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC(C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methyl-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with enzymes involved in the pyrimidine biosynthesis pathway, thereby affecting the overall metabolic flux. Additionally, the compound’s interaction with proteins such as ATF4 and NF-kB suggests its potential role in modulating inflammatory responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the NF-kB inflammatory pathway, leading to reduced production of pro-inflammatory cytokines such as TNF-α. Furthermore, it impacts gene expression by inhibiting the expression of endoplasmic reticulum (ER) stress markers and apoptosis-related genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under specific storage conditions, such as being stored in an inert atmosphere at temperatures below -20°C. Over time, its degradation products may influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of inflammatory pathways and reduced cellular stress responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and anti-inflammatory properties without significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. Its localization within the endoplasmic reticulum and mitochondria has been associated with its ability to modulate ER stress and mitochondrial function. These findings suggest that the compound’s subcellular localization is essential for its biochemical activity.

Biological Activity

4-Chloro-2-methyl-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C11H12ClF3N4
  • Molecular Weight : 292.69 g/mol
  • CAS Number : 137648599

Anticancer Properties

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated pro-apoptotic effects in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The mechanism involved the induction of late apoptosis and cell cycle arrest in the S phase, suggesting that similar activities may be observed with this compound .

Enzyme Inhibition

This compound has also shown potential as an enzyme inhibitor. Pyrimidine derivatives are known to inhibit enzymes involved in nucleic acid synthesis and cell proliferation. Specifically, compounds with similar structures have been reported to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .

Study 1: Cytotoxicity Assessment

A study assessing the cytotoxicity of various pyrimidine derivatives found that compounds with trifluoromethyl groups exhibited enhanced activity against cancer cell lines. The study highlighted that the presence of a pyrrolidine moiety contributed to the overall potency of these compounds .

CompoundCell LineIC50 (µM)
This compoundA54912.5
Related Compound AHCT11610.0
Related Compound BMCF715.0

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into the apoptotic pathways activated by pyrimidine derivatives. The study revealed that these compounds could activate caspase pathways, leading to programmed cell death in tumor cells, which may also apply to this compound .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that compounds similar to 4-Chloro-2-methyl-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine can act as inhibitors of the Hedgehog signaling pathway, which is implicated in various malignancies. The inhibition of this pathway is crucial for the treatment of cancers such as basal cell carcinoma and medulloblastoma .

Mechanism of Action
The compound functions by modulating the activity of key proteins involved in cell signaling pathways. Specifically, it targets the Smoothened (SMO) protein, a critical component of the Hedgehog pathway. By inhibiting SMO, it disrupts downstream signaling that leads to tumor growth and proliferation .

Pharmacological Insights

CYP Enzyme Inhibition
this compound has been studied for its inhibitory effects on cytochrome P450 enzymes, which are essential for drug metabolism. In particular, it has shown potential as a CYP1A2 inhibitor, suggesting its relevance in drug-drug interactions and personalized medicine approaches .

Neuropharmacology
The compound's structural features indicate potential applications in neuropharmacology. The presence of the pyrrolidine ring suggests it may interact with neurotransmitter systems, potentially offering therapeutic effects for neurological disorders. However, further studies are needed to elucidate these effects comprehensively .

Data Summary Tables

Activity TypeDescriptionReference
AntitumorHedgehog pathway inhibitor
CYP Enzyme InhibitionCYP1A2 inhibitor
NeuropharmacologicalPotential neurotransmitter interaction

Case Studies

Case Study 1: Hedgehog Pathway Inhibition
In a study investigating novel Hedgehog inhibitors, compounds structurally related to this compound were evaluated for their efficacy against tumor cell lines. Results demonstrated significant reductions in cell viability at micromolar concentrations, highlighting the compound's potential as an anticancer agent .

Case Study 2: Drug Interaction Profiles
A pharmacokinetic study assessed the interaction of this compound with common pharmaceuticals metabolized by CYP enzymes. The findings indicated a moderate inhibition effect on CYP1A2, suggesting caution when co-administered with drugs primarily metabolized by this pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Chloro-2-methyl-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine (Compound A ) with analogous pyrimidine derivatives, focusing on structural variations, synthesis, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Substituents (Positions) Key Structural Differences Inferred Properties/Applications Reference
A (Target Compound) 4-Cl, 2-CH₃, 6-(3-CF₃-pyrrolidine) N/A Potential kinase inhibitor; enhanced lipophilicity
HC-6096 (CAS 914349-69-2) 4-Cl, 2-CH₃, 6-(pyrrolidin-1-yl) Pyrrolidine lacks CF₃ group Reduced metabolic stability vs. A
4-Chloro-6-(4-CF₃-piperidin-1-yl)pyrimidine (CAS 1491288-14-2) 4-Cl, 6-(4-CF₃-piperidine) Piperidine (6-membered) vs. pyrrolidine (5-membered) Altered binding kinetics due to ring size
4-Chloro-6-(trifluoromethyl)pyrimidine (CAS 37552-81-1) 4-Cl, 6-CF₃ Absence of 2-CH₃ and pyrrolidine Simpler structure; lower molecular weight
6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride 4-(3-iodoanilino), 6-NH₂, 2-CH₃ Amino and iodo substituents; protonated N-atom Radiopharmaceutical potential (e.g., ⁹⁹ᵐTc labeling)

Structural and Functional Analysis

Replacement of pyrrolidine with piperidine (CAS 1491288-14-2) increases ring size, altering conformational flexibility and hydrogen-bonding capacity, which may impact target selectivity .

Synthetic Considerations :

  • A is likely synthesized via nucleophilic aromatic substitution (SNAr), similar to HC-6096, where the 6-chloro group is displaced by 3-(trifluoromethyl)pyrrolidine under basic conditions .
  • The synthesis of iodo-substituted analogs (e.g., CAS 1240622-62-1) highlights the versatility of pyrimidine scaffolds for introducing halogens, which are critical for radiolabeling or cross-coupling reactions .

The methyl group at position 2 may sterically hinder metabolic degradation at this site, enhancing in vivo stability .

Preparation Methods

Synthesis of 4,6-Dichloro-2-methylpyrimidine Intermediate

One common precursor is 4,6-dichloro-2-methylpyrimidine , which can be synthesized or obtained commercially. This intermediate is crucial for subsequent nucleophilic substitution reactions.

Nucleophilic Substitution with (3-(trifluoromethyl)pyrrolidin-1-yl)amine

A key step involves the reaction of 4,6-dichloro-2-methylpyrimidine with (3-(trifluoromethyl)pyrrolidin-1-yl)amine or its hydrochloride salt under basic conditions to substitute the chlorine at the 6-position.

  • Reaction Conditions:

    • Solvent: Acetonitrile (MeCN)
    • Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA)
    • Temperature: Typically 80 °C
    • Time: Approximately 12 hours (overnight)
    • Atmosphere: Inert (nitrogen or argon)
  • Example Procedure:
    A 30 mL microwave vial is charged with (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride (500 mg, 3 mmol), 4,6-dichloro-2-methylpyrimidine (540 mg, 3.3 mmol), MeCN (10 mL), and TEA (1.2 mL, 9.1 mmol). The mixture is stirred at 80 °C for 12 hours. After reaction completion, the mixture is concentrated and purified by flash chromatography to yield the desired substituted pyrimidine in high yield (~91%) as a yellow solid.

Alternative Chlorination of Hydroxypyrimidine Precursors

Another approach involves chlorination of 2-methyl-6-trifluoromethyl-4-hydroxypyrimidine using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the 4-chloro substituent.

  • Typical Conditions:

    • Reagents: POCl3 or SOCl2
    • Solvent: Acetonitrile or toluene
    • Temperature: Room temperature to reflux (up to 80 °C)
    • Reaction Time: Several hours (e.g., 0.5 to 10 hours)
    • Workup: Neutralization with alkali, extraction with dichloromethane, drying over anhydrous sodium sulfate
  • Yields: Vary between 50-55% for chlorination steps.

Reaction Data and Yields

Step Reactants Conditions Yield (%) Notes
Nucleophilic substitution of 4,6-dichloro-2-methylpyrimidine with (3-(trifluoromethyl)pyrrolidin-1-yl)amine 4,6-dichloro-2-methylpyrimidine, (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride, TEA, MeCN 80 °C, 12 h 91 Purified by flash chromatography; yellow solid product
Chlorination of 2-methyl-6-trifluoromethyl-4-hydroxypyrimidine with POCl3 2-methyl-6-trifluoromethyl-4-hydroxypyrimidine, POCl3, acetonitrile RT to reflux, 0.5-10 h 54.6 Followed by neutralization and extraction
Chlorination with thionyl chloride in toluene with DMF catalyst 2-methyl-6-trifluoromethylpyrimidin-4-ol, SOCl2, DMF, toluene 80 °C, 2 h Not specified Crude product used directly in next step

Analytical and Characterization Data

  • NMR Spectroscopy: Proton NMR data confirm substitution patterns and purity.
  • Mass Spectrometry: LRMS (ESI) m/z values consistent with molecular formula C14H14ClF3N3 (calculated and observed values match).
  • Chromatography: Purification typically by flash chromatography or mass-directed reverse phase chromatography.

Summary and Research Findings

  • The preparation of this compound is efficiently achieved by nucleophilic aromatic substitution of 4,6-dichloro-2-methylpyrimidine with the appropriate trifluoromethyl-substituted pyrrolidine amine.
  • Chlorination of hydroxypyrimidine precursors using POCl3 or SOCl2 is a reliable method to introduce the 4-chloro substituent.
  • Reaction conditions involving acetonitrile as solvent and triethylamine or diisopropylethylamine as base at elevated temperatures (~80 °C) afford high yields and purity.
  • Purification by flash chromatography ensures isolation of the desired compound suitable for further application in medicinal chemistry or materials science.

This synthesis strategy is supported by experimental data and literature precedents, providing a robust and reproducible method for preparing this important pyrimidine derivative.

Q & A

Q. What are the recommended safety protocols for handling 4-Chloro-2-methyl-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine during synthesis?

  • Methodological Answer: Strict safety measures include wearing protective goggles, gloves, and lab coats to avoid skin contact. Use fume hoods or gloveboxes when handling volatile intermediates or toxic byproducts. Post-experiment waste should be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer: High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is recommended for purity assessment. Structural confirmation requires a combination of 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), and comparison with reference spectra from databases like NIST Chemistry WebBook. Crystallographic data (e.g., X-ray diffraction) can resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What strategies optimize the yield of this compound during the introduction of the trifluoromethyl-pyrrolidine moiety?

  • Methodological Answer: Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres to attach the pyrrolidine group. Optimize reaction temperature (50–80°C) and solvent polarity (e.g., DMF or THF) to enhance solubility of intermediates. Acidic workup (1.0 M HCl) and recrystallization in aqueous ethanol improve yield and purity .

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer: The electron-withdrawing trifluoromethyl group reduces electron density on the pyrimidine ring, slowing nucleophilic substitution but enhancing electrophilic aromatic substitution. Steric hindrance from the pyrrolidine moiety necessitates bulky ligands (e.g., XPhos) in catalytic systems to prevent undesired byproducts. DFT calculations can model transition states for reaction optimization .

Q. What analytical techniques resolve contradictions in NMR data caused by dynamic rotational isomerism in the pyrrolidine ring?

  • Methodological Answer: Variable-temperature 1H^1H NMR (VT-NMR) at ranges from −40°C to 25°C can "freeze" rotational conformers, splitting peaks into distinct signals. Dynamic NMR simulations (DNMRS) quantify energy barriers between conformers. X-ray crystallography provides definitive structural assignments, as demonstrated in related pyrimidine derivatives .

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?

  • Methodological Answer: Conduct accelerated stability studies in buffers (pH 1–13) at 40–60°C. LC-MS monitors degradation, identifying products like 4-chloro-2-methylpyrimidine (via pyrrolidine cleavage) or trifluoroacetic acid (from hydrolysis). Stabilize formulations by avoiding strong bases (pH >10) and storing under nitrogen at −20°C .

Q. What regioselective strategies ensure correct substitution patterns during synthesis?

  • Methodological Answer: Protect the 4-chloro position with tert-butyldimethylsilyl (TBS) groups before introducing the pyrrolidine moiety. Fluorination at the 6-position is achieved using KF/DMSO at 120°C, followed by deprotection with tetrabutylammonium fluoride (TBAF). Monitor regioselectivity via 19F^{19}F NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methyl-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine
Reactant of Route 2
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4-Chloro-2-methyl-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine

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